Ácido (4-(2-(pirrolidin-1-il)etoxi)fenil)borónico

Descripción general

Descripción

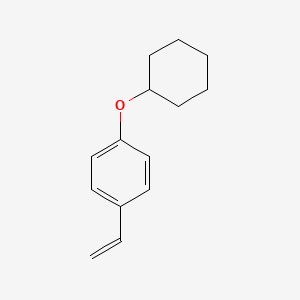

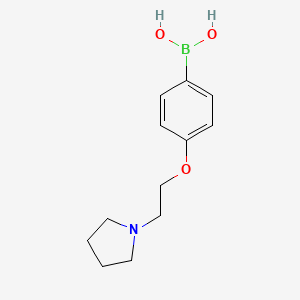

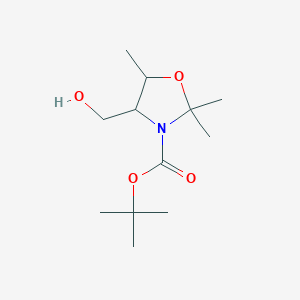

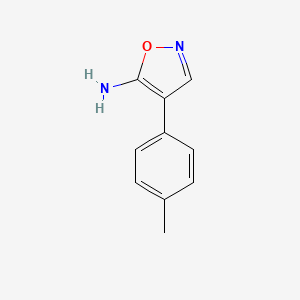

“(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” is a chemical compound with the linear formula C6H4OCH2CH2NC4H8B(OH)2 . It has a molecular weight of 235.09 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a boronic acid group via an ethoxy linker, which is further connected to a pyrrolidinyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle .Aplicaciones Científicas De Investigación

Le pido disculpas, pero parece que hay información limitada disponible en línea con respecto a las aplicaciones específicas de investigación científica del “Ácido (4-(2-(pirrolidin-1-il)etoxi)fenil)borónico”. Los resultados de la búsqueda no brindan información directa sobre aplicaciones únicas para este compuesto.

Sin embargo, los compuestos con estructuras de pirrolidina, como la que , a menudo se exploran en el descubrimiento de fármacos debido a su posible actividad biológica. Los derivados de pirrolidina se han investigado por sus funciones como moduladores selectivos del receptor de andrógenos (SARMs), que podrían ser beneficiosos en el tratamiento de afecciones como las enfermedades de desgaste muscular . También se estudian por sus posibles actividades antitumorales contra varios cánceres .

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . For instance, some pyrrolidine derivatives have shown excellent potency towards RORγt and have been synthesized as selective androgen receptor modulators (SARMs) .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Boronic acids are known to participate in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

The ph strongly influences the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The compound’s potential bioanalytical applicability was assessed by measuring the binding to glycan chains of antibodies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. For instance, the pH of the environment can influence the rate of hydrolysis of the compound . Additionally, the substituents in the aromatic ring can influence the kinetics of this reaction .

Análisis Bioquímico

Biochemical Properties

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. The boronic acid group in this compound can interact with enzymes that have active sites containing serine or threonine residues, forming a reversible covalent bond with the hydroxyl groups of these amino acids. This interaction can inhibit the activity of enzymes such as serine proteases and kinases, making (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid a valuable inhibitor in biochemical studies .

Cellular Effects

The effects of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific enzymes, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling pathways and cellular responses . Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes and other proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the conformation and activity of the target proteins, ultimately affecting cellular processes and gene expression . Furthermore, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can influence the stability and degradation of proteins by modulating their interactions with other cellular components.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature. Over time, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid may undergo hydrolysis or other chemical modifications, which can affect its ability to interact with target biomolecules and exert its biochemical effects . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid may exhibit toxic or adverse effects, such as cellular stress, apoptosis, or organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, which can modify its structure and influence its activity . Additionally, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can affect the levels of key metabolites by modulating the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters or passive diffusion, and it can accumulate in certain cellular compartments or tissues based on its chemical properties . The distribution of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid within the body can influence its efficacy and toxicity, as well as its ability to reach target sites and exert its biochemical effects.

Subcellular Localization

The subcellular localization of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate the activity of enzymes and other proteins involved in cellular processes.

Propiedades

IUPAC Name |

[4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14/h3-6,15-16H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQZAOZUFZWFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627226 | |

| Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

226396-30-1 | |

| Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate](/img/structure/B1371221.png)

![N-(2-chlorophenyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1371234.png)

![Methyl 4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1371243.png)